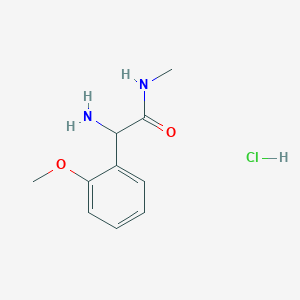

2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride

Description

2-Amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride (CAS: 390815-44-8) is a hydrochloride salt of a substituted acetamide derivative. Its structure comprises a 2-methoxyphenyl group attached to the α-carbon of the acetamide backbone, with a methyl group on the amide nitrogen .

Properties

Molecular Formula |

C10H15ClN2O2 |

|---|---|

Molecular Weight |

230.69 g/mol |

IUPAC Name |

2-amino-2-(2-methoxyphenyl)-N-methylacetamide;hydrochloride |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-12-10(13)9(11)7-5-3-4-6-8(7)14-2;/h3-6,9H,11H2,1-2H3,(H,12,13);1H |

InChI Key |

WTPMVNQXLGIQES-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride typically involves the reaction of 2-methoxyphenyl isocyanate with N-methylacetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a catalyst, such as potassium tert-butoxide. The reaction mixture is stirred at a low temperature, usually around 0°C, to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride can be scaled up by using larger reaction vessels and optimizing the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacological Research

Piperazine Derivatives (HBK14–HBK19)

- Structure : These compounds (e.g., HBK14, HBK15) feature a piperazine ring linked to a 2-methoxyphenyl group via ethoxy or propoxy chains .

- Key Differences: Unlike the target compound, HBK derivatives incorporate a piperazine moiety, which is known to interact with serotonin (5-HT) receptors. The extended alkyl chains and halogen substitutions (e.g., chlorine in HBK15) modulate receptor affinity and selectivity.

Methyl 2-Amino-2-(2-Chlorophenyl)Acetate Hydrochloride

- Structure : Substitutes the 2-methoxyphenyl group with a 2-chlorophenyl group .

- Chlorinated analogs are often explored for antimicrobial or analgesic properties.

- Activity: No specific data provided, but chlorophenyl acetamides are commonly associated with enhanced metabolic stability compared to methoxy derivatives.

Clinically Relevant Acetamide Derivatives

Midodrine Hydrochloride

- Structure : Contains a 2,5-dimethoxyphenyl group and a hydroxyethyl side chain .

- Key Differences : The additional methoxy group and hydroxyethyl moiety make Midodrine a prodrug, metabolized to the active vasoconstrictor desglymidodrine.

- Activity : FDA-approved for orthostatic hypotension, highlighting how acetamide derivatives can be tailored for cardiovascular applications .

Lidocaine Impurity K (N-(2,6-Dimethylphenyl)-2-(Ethylmethylamino)Acetamide Hydrochloride)

- Structure: Features a 2,6-dimethylphenyl group and an ethylmethylamino side chain .

- Key Differences : The dimethylphenyl group and tertiary amine structure mimic lidocaine’s local anesthetic properties.

Agricultural and Industrial Acetamides

Metolachlor and s-Metolachlor

- Structure : Chloroacetamides with 2-ethyl-6-methylphenyl and methoxypropan-2-yl groups .

- Key Differences : The chloro and methoxyalkyl substituents enhance herbicidal activity by inhibiting plant fatty acid synthesis.

- Activity : Widely used as pre-emergent herbicides, demonstrating the role of acetamides in agrochemicals .

2-Chloro-N-Substituted Acetamides

- Structure: Derived from chloroacetyl chloride and aromatic amines, with substituents like thiazolidinone rings .

- Key Differences : The chloro group and heterocyclic moieties enhance hypoglycemic activity via peroxisome proliferator-activated receptor (PPAR) modulation.

- Activity : Demonstrated significant blood glucose reduction in murine models, underscoring structural flexibility for metabolic disorders .

Comparative Data Table

Discussion of Structural and Functional Relationships

- Electron-Donating vs.

- Amide Modifications : Methylation of the amide nitrogen (target compound) may reduce first-pass metabolism compared to ester-containing derivatives (e.g., Midodrine’s prodrug design) .

- Ring Systems : Piperazine-containing analogs (HBK series) exhibit distinct receptor binding profiles due to the basic nitrogen in the ring, contrasting with the target compound’s simpler acetamide backbone .

Biological Activity

2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical formula for 2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride is . Its structure features a methoxy group, which may influence its pharmacological properties by enhancing lipophilicity and receptor binding affinity.

Research indicates that compounds similar to 2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with an N-methylamino substituent have shown improved activity against MCF-7 cells, a breast cancer cell line, with IC50 values in the low nanomolar range . The mechanism appears to involve binding to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis through caspase activation .

Biological Activity Overview

The biological activity of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride can be summarized in the following table:

Case Studies

-

Antiproliferative Activity :

A study demonstrated that derivatives of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride exhibited varying degrees of antiproliferative activity against human cancer cell lines. The most potent derivative showed an IC50 value as low as 1.7 nM against MCF-7 cells, indicating its potential as a chemotherapeutic agent . -

Mechanistic Insights :

Another study explored the mechanism of action, revealing that the compound binds to the colchicine site on tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis . -

Comparative Analysis :

Comparative studies with similar compounds highlighted that the specific substitution pattern of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride enhances its biological profile, particularly in terms of receptor interaction and antitumor efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.